molecular formula C5H5BrN2O B1279915 5-Bromo-4-methoxypyrimidine CAS No. 4319-85-1

5-Bromo-4-methoxypyrimidine

Cat. No.: B1279915
CAS No.: 4319-85-1
M. Wt: 189.01 g/mol
InChI Key: GGTJMKOJYGIIKR-UHFFFAOYSA-N
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Description

5-Bromo-4-methoxypyrimidine: is a heterocyclic aromatic compound with the molecular formula C5H5BrN2O . It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of a bromine atom at position 5 and a methoxy group at position 4 makes this compound unique and useful in various chemical and pharmaceutical applications.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-Bromo-4-methoxypyrimidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to enhance the production of biomass and promote the growth of certain microorganisms . Additionally, this compound exhibits potential therapeutic effects, such as increasing collagen synthesis and promoting the production of growth factors like TGF-β1

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to promote the growth of certain microorganisms and enhance the production of biomass . This compound also increases collagen synthesis and promotes the production of growth factors like TGF-β1, which are crucial for cellular growth and repair . These effects demonstrate the compound’s potential in therapeutic applications and its importance in cellular biology research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s unique structure allows it to interact with specific enzymes and proteins, thereby influencing their activity and function . These interactions can lead to changes in cellular processes, such as increased collagen synthesis and the production of growth factors like TGF-β1 . Understanding the molecular mechanism of this compound is crucial for developing new therapeutic strategies and improving existing treatments.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability, degradation, and long-term effects on cellular function are important factors to consider in research. Studies have shown that this compound is stable under certain conditions, but its effects can vary depending on the experimental setup and duration . Long-term exposure to the compound may lead to changes in cellular function, such as altered gene expression and metabolic activity . These temporal effects highlight the importance of carefully controlling experimental conditions when studying this compound.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that the compound can enhance the production of biomass and promote the growth of certain microorganisms at specific dosages . High doses of this compound may lead to toxic or adverse effects, such as decreased cellular viability and altered metabolic activity . Understanding the dosage effects of this compound is crucial for developing safe and effective therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound’s unique structure allows it to participate in biochemical reactions that influence metabolic flux and metabolite levels . For example, this compound has been shown to enhance the production of biomass and promote the growth of certain microorganisms by interacting with specific metabolic pathways

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for understanding its effects on cellular function. The compound interacts with specific transporters and binding proteins that influence its localization and accumulation within cells . These interactions can affect the compound’s activity and function, leading to changes in cellular processes such as gene expression and metabolic activity . Understanding the transport and distribution of this compound is essential for developing effective therapeutic strategies.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound’s unique structure allows it to be targeted to specific compartments or organelles within cells, where it can exert its effects . For example, this compound has been shown to enhance the production of biomass and promote the growth of certain microorganisms by interacting with specific subcellular compartments . Understanding the subcellular localization of this compound is crucial for developing targeted therapeutic applications and improving our knowledge of cellular biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-methoxypyrimidine typically involves the bromination of 4-methoxypyrimidine. One common method is the reaction of 4-methoxypyrimidine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-4-methoxypyrimidine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the bromine atom to a hydrogen atom.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Sonogashira coupling to form more complex aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents such as ethanol or dimethylformamide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

  • Substituted pyrimidines with various functional groups depending on the nucleophile used.
  • Oxidized products such as aldehydes or carboxylic acids.
  • Reduced products such as 4-methoxypyrimidine.

Scientific Research Applications

Chemistry: 5-Bromo-4-methoxypyrimidine is used as an intermediate in the synthesis of more complex heterocyclic compounds. It is valuable in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a building block for the synthesis of nucleoside analogs, which are used in the study of DNA and RNA functions.

Medicine: This compound is explored for its potential in developing antiviral, anticancer, and antimicrobial agents. Its derivatives have shown promising activity against various pathogens and cancer cell lines.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

    5-Bromo-4-ethylpyrimidine: Similar in structure but with an ethyl group instead of a methoxy group.

    5-Bromo-4-N,N-dimethylamino-2-methoxypyrimidine: Contains an additional dimethylamino group, making it more versatile in certain chemical reactions.

Uniqueness: 5-Bromo-4-methoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and methoxy groups allows for diverse chemical modifications, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

5-bromo-4-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c1-9-5-4(6)2-7-3-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTJMKOJYGIIKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50483344
Record name 5-Bromo-4-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50483344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4319-85-1
Record name 5-Bromo-4-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50483344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-4-methoxypyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Twenty grams (0.13 mol) of 5-bromo-4-chloropyrimidine were dissolved in 100 mL of methanol and the solution was cooled to 5° C. by means of an ice bath. A solution consisting of 29.5 mL of a 25 percent solution of sodium methoxide in methanol and 20 mL of methanol was added with stirring and cooling. The temperature rose to 37° C. and then began to fall. The mixture was stirred for 4 hours at ambient temperature and was then diluted with 200 mL of water (which caused the formation of a white precipitate) and 200 mL of dichloromethane (which dissolved the precipitate). The phases were separated and the organic phase was washed with 150 mL of water, dried over sodium sulfate, and concentrated by evaporation under reduced pressure to obtain 18.2 g (93.8 percent of theory) of the title compound as a white crystalline solid melting at 73°-75° C.
Quantity
0.13 mol
Type
reactant
Reaction Step One
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100 mL
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solvent
Reaction Step One
[Compound]
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solution
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0 (± 1) mol
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reactant
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sodium methoxide
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0 (± 1) mol
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reactant
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Quantity
200 mL
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reactant
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0 (± 1) mol
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solvent
Reaction Step Five
Quantity
20 mL
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200 mL
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Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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